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Compound of Interest

4-(Dimethylamino)pheny!
Compound Name:
thiocyanate

Cat. No. B1605833

This technical guide provides an in-depth analysis of the spectroscopic data for 4-
(Dimethylamino)phenyl thiocyanate, a compound of interest in organic synthesis and drug
development. By delving into its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic
Resonance (NMR) spectral characteristics, this document aims to equip researchers,
scientists, and drug development professionals with the foundational knowledge for its accurate
identification, characterization, and utilization in further research.

Introduction

4-(Dimethylamino)phenyl thiocyanate (CoH10N2S) is an aromatic compound featuring a
dimethylamino group and a thiocyanate group attached to a benzene ring in a para
configuration. The interplay between the electron-donating dimethylamino group and the
electron-withdrawing thiocyanate group influences its chemical reactivity and spectroscopic
properties. Accurate interpretation of its spectral data is paramount for confirming its structure,
assessing its purity, and understanding its behavior in chemical reactions. This guide provides
a detailed examination of its mass spectrometry, infrared spectroscopy, and nuclear magnetic
resonance spectroscopy data, supplemented with field-proven insights and methodologies.

Molecular Structure and Properties
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A foundational understanding of the molecule's structure is essential for interpreting its
spectroscopic data.

Caption: Molecular structure of 4-(Dimethylamino)phenyl thiocyanate.

Table 1: Physicochemical Properties of 4-(Dimethylamino)phenyl thiocyanate

Property Value Source
Molecular Formula CoH10N2S [1][2][3]
Molecular Weight 178.25 g/mol [11[3]
Melting Point 71-74 °C [2][3]
Boiling Point 303.6 °C at 760 mmHg [2][3]
Density 1.16 g/cm3 [2][3]
Appearance White crystalline solid [2]

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation
pattern of a compound, aiding in its structural elucidation.

Data Summary

Table 2: Key Mass Spectrometry Data for 4-(Dimethylamino)phenyl thiocyanate

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1605833?utm_src=pdf-body
https://www.benchchem.com/product/b1605833?utm_src=pdf-body
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.guidechem.com/dictionary/en/7152-80-9.html
https://www.echemi.com/products/pid_Rock18396-4-dimethylaminophenylthiocyanate.html
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.echemi.com/products/pid_Rock18396-4-dimethylaminophenylthiocyanate.html
https://www.guidechem.com/dictionary/en/7152-80-9.html
https://www.echemi.com/products/pid_Rock18396-4-dimethylaminophenylthiocyanate.html
https://www.guidechem.com/dictionary/en/7152-80-9.html
https://www.echemi.com/products/pid_Rock18396-4-dimethylaminophenylthiocyanate.html
https://www.guidechem.com/dictionary/en/7152-80-9.html
https://www.echemi.com/products/pid_Rock18396-4-dimethylaminophenylthiocyanate.html
https://www.guidechem.com/dictionary/en/7152-80-9.html
https://www.benchchem.com/product/b1605833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

miz Interpretation Source
178 Molecular ion [M]* [1]

163 [M - CHs]* Predicted
134 [M-CS]* or [M - N2H2]* Predicted
120 [M - SCNJ*+ Predicted
105 [C7H7N]* Predicted
77 [CeHs]* Predicted

Interpretation of Fragmentation

The electron ionization (El) mass spectrum of 4-(Dimethylamino)phenyl thiocyanate is
expected to show a prominent molecular ion peak at m/z 178, corresponding to its molecular
weight.[1] The fragmentation pattern is influenced by the stability of the resulting ions.

A key fragmentation pathway involves the loss of a methyl radical from the dimethylamino
group, leading to a fragment at m/z 163. Another significant fragmentation is the loss of the
thiocyanate group (SCN), resulting in a stable N,N-dimethylaniline cation at m/z 120. Further
fragmentation of the aromatic ring can lead to the formation of the phenyl cation at m/z 77. The
presence of these characteristic fragments provides strong evidence for the structure of the

molecule.

[CeH7N2S]*
m/z = 163
[CoH10N2S]*+
m/z =178 - *SCN
[CsH10N]* - N(CHs)2 > [CeHs]*
m/z = 120 miz =77

Click to download full resolution via product page

Caption: Proposed MS fragmentation pathway of 4-(Dimethylamino)phenyl thiocyanate.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is a powerful tool for identifying the functional groups present in a
molecule.

Predicted IR Data

While a full experimental spectrum is not readily available, the characteristic absorption bands
can be predicted based on the functional groups present in 4-(Dimethylamino)phenyl
thiocyanate.

Table 3: Predicted Infrared Absorption Bands

Wavenumber

(cm—9) Functional Group Vibration Mode Source
~2150 Thiocyanate (-SCN) C=N stretch [4115]
3050-3000 Aromatic C-H C-H stretch

2950-2850 Methyl (-CH3) C-H stretch [6]
~1600 Aromatic Ring C=C stretch [6]
~1350 Aromatic Amine C-N stretch

~820 p-disubstituted C-H out-of-plane bend

benzene

Interpretation of IR Spectrum

The most characteristic feature in the IR spectrum of 4-(Dimethylamino)phenyl thiocyanate
is the sharp, strong absorption band around 2150 cm~! due to the C=N stretching vibration of
the thiocyanate group.[4][5] This band is a key diagnostic for the presence of the -SCN
functionality. It is important to distinguish this from the isomeric isothiocyanate (-NCS) group,
which typically shows a broader and more intense absorption at a slightly lower frequency
(around 2000-2200 cm~1).[6]

The spectrum will also exhibit characteristic absorptions for the aromatic ring, including C-H
stretching vibrations above 3000 cm~! and C=C stretching vibrations around 1600 cm~1.[6] The
C-H stretching of the methyl groups in the dimethylamino moiety will appear in the 2950-2850
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cm~1 region.[6] The C-N stretching of the aromatic amine will be observed around 1350 cm~1.
Finally, the para-substitution pattern of the benzene ring is indicated by a strong C-H out-of-
plane bending vibration around 820 cm™1,

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen (*H) and carbon (33C) atoms in a molecule. Although experimental data for 4-
(Dimethylamino)phenyl thiocyanate is not widely published, a reliable prediction of the
spectra can be made based on the analysis of structurally similar compounds, such as N,N-
dimethylaniline and its derivatives.[7][8][9]

'H NMR Spectroscopy

Predicted *H NMR Data (in CDCIs)

Table 4: Predicted *H NMR Chemical Shifts

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Aromatic protons
~7.4 Doublet 2H

ortho to -SCN

Aromatic protons
~6.7 Doublet 2H

ortho to -N(CHs)2
~3.0 Singlet 6H -N(CHs)2 protons

Interpretation of *H NMR Spectrum

The H NMR spectrum of 4-(Dimethylamino)phenyl thiocyanate is expected to be relatively
simple due to the symmetry of the molecule. The six protons of the two methyl groups in the
dimethylamino moiety are chemically equivalent and will appear as a sharp singlet at
approximately 3.0 ppm.

The four aromatic protons will give rise to two doublets, characteristic of a para-substituted
benzene ring. The two protons ortho to the electron-withdrawing thiocyanate group are
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expected to be deshielded and resonate downfield, around 7.4 ppm. Conversely, the two
protons ortho to the electron-donating dimethylamino group will be shielded and resonate
upfield, around 6.7 ppm. The coupling constant between these adjacent aromatic protons is
typically in the range of 8-9 Hz.

3C NMR Spectroscopy

Predicted 3C NMR Data (in CDCl3)

Table 5: Predicted 3C NMR Chemical Shifts

Chemical Shift (6, ppm) Assighment

~152 C-N(CH3)2

~135 C-H (ortho to -SCN)
~115 C-H (ortho to -N(CHs)z2)
~112 C-SCN

~110 S-C=N

~40 -N(CHs)2

Interpretation of 3C NMR Spectrum

The 13C NMR spectrum will show six distinct signals corresponding to the six non-equivalent
carbon atoms in the molecule. The carbon atom of the thiocyanate group (-S-C=N) is expected
to appear around 110 ppm.[10] The aromatic carbons will have distinct chemical shifts due to
the electronic effects of the substituents. The carbon atom attached to the nitrogen of the
dimethylamino group will be significantly deshielded and appear around 152 ppm. The carbon
atom attached to the sulfur of the thiocyanate group is predicted to be around 112 ppm. The
aromatic C-H carbons ortho to the thiocyanate and dimethylamino groups will appear at
approximately 135 ppm and 115 ppm, respectively. The carbons of the methyl groups in the
dimethylamino moiety will resonate upfield, around 40 ppm.

Experimental Protocols
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To ensure the acquisition of high-quality spectroscopic data, the following standardized
protocols are recommended.

NMR Sample Preparation

Weigh 10-20 mg of solid sample

:

Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCIs)

:

Filter the solution through a pipette with glass wool into a clean NMR tube

:

Cap the NMR tube and label it

Ready for NMR analysis

Click to download full resolution via product page

Caption: Workflow for NMR sample preparation.

o Sample Weighing: Accurately weigh 10-20 mg of 4-(Dimethylamino)phenyl thiocyanate for
H NMR, or 20-50 mg for 3C NMR, into a clean, dry vial.[11][12]

e Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent, such as
chloroform-d (CDCIs), to the vial.[11][13]
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o Dissolution: Gently vortex or sonicate the mixture to ensure the sample is completely
dissolved.[11]

« Filtration and Transfer: Using a Pasteur pipette plugged with a small amount of glass wool or
a Kimwipe, filter the solution directly into a clean, dry 5 mm NMR tube to remove any
particulate matter.[12][13]

o Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label
it clearly. The sample is now ready for insertion into the NMR spectrometer.[13]

IR Sample Preparation (Thin Solid Film Method)

Dissolve a small amount of solid in a volatile solvent (e.g., CH2Cl2)

:

Apply a drop of the solution onto a clean salt plate (e.g., NaCl or KBr)

:

Allow the solvent to evaporate completely, leaving a thin film

:

Place the salt plate in the spectrometer's sample holder

Ready for IR analysis

Click to download full resolution via product page
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Caption: Workflow for IR sample preparation (Thin Film Method).

o Sample Preparation: Place a small amount (a few milligrams) of 4-(Dimethylamino)phenyl
thiocyanate into a small vial.

» Dissolution: Add a few drops of a volatile solvent, such as dichloromethane or acetone, to
dissolve the solid.[1]

» Film Deposition: Using a pipette, apply one or two drops of the solution onto the surface of a
clean, dry salt plate (e.g., NaCl or KBr).[1]

o Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, which will
leave a thin, even film of the solid sample on the plate.[1]

o Analysis: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire
the spectrum.

GC-MS Sample Preparation

Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent (e.g., ethyl acetate)

:

Transfer the solution to a clean GC vial

:

Cap the vial with a septum-containing cap

Ready for GC-MS analysis
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Click to download full resolution via product page
Caption: Workflow for GC-MS sample preparation.

e Solution Preparation: Prepare a dilute solution of 4-(Dimethylamino)phenyl thiocyanate
(e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[14]

 Vial Transfer: Transfer the solution into a clean 2 mL glass autosampler vial.
o Capping: Securely cap the vial with a screw cap containing a septum.

e Analysis: Place the vial in the autosampler of the GC-MS system for automated injection and
analysis.

Conclusion

The spectroscopic data of 4-(Dimethylamino)phenyl thiocyanate provides a unique
fingerprint for its identification and characterization. The mass spectrum is defined by its
molecular ion peak at m/z 178 and characteristic fragmentation pattern. The infrared spectrum
is dominated by a strong, sharp absorption for the thiocyanate group around 2150 cm~1. The
1H and 13C NMR spectra, though predicted in this guide, are expected to show distinct signals
that reflect the electronic environment of the protons and carbons within the molecule. By
following the outlined experimental protocols, researchers can reliably obtain high-quality
spectroscopic data, ensuring the integrity of their scientific investigations. This comprehensive
guide serves as a valuable resource for professionals in the fields of chemical synthesis, drug
discovery, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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